molecular formula C5H12O2 B1605144 3-Methoxy-2-butanol CAS No. 53778-72-6

3-Methoxy-2-butanol

Cat. No. B1605144
CAS RN: 53778-72-6
M. Wt: 104.15 g/mol
InChI Key: HJHFJCUIVDTESF-UHFFFAOYSA-N
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Description

3-Methoxy-2-butanol is an organic chemical compound with the molecular formula C5H12O2 . It has an average mass of 104.148 Da and a monoisotopic mass of 104.083733 Da . It is also known by other names such as 2-Butanol, 3-methoxy-, and 3-methoxybutan-2-ol .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-butanol consists of 5 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure also includes 2 freely rotating bonds .


Physical And Chemical Properties Analysis

3-Methoxy-2-butanol has a density of 0.9±0.1 g/cm3 and a boiling point of 128.1±8.0 °C at 760 mmHg . It has a vapour pressure of 4.9±0.5 mmHg at 25°C and an enthalpy of vaporization of 42.6±6.0 kJ/mol . The flash point is 43.8±7.7 °C . The index of refraction is 1.406, and it has a molar refractivity of 28.4±0.3 cm3 .

Scientific Research Applications

Atmospheric Chemistry and Reactivity

3-Methoxy-2-butanol and its derivatives are studied in atmospheric chemistry. Aschmann, Arey, and Atkinson (2011) investigated the reaction kinetics of 3-methoxy-3-methyl-1-butanol with OH radicals, identifying products such as acetone and methyl acetate, which are significant in understanding atmospheric processes (Aschmann, Arey, & Atkinson, 2011). Barrera et al. (2019) expanded on this, studying the kinetics of reactions with OH radicals and Cl atoms, providing insights into atmospheric implications due to emissions into the troposphere (Barrera, Garavagno, Dalmasso, & Taccone, 2019).

Solvent Properties and Phase Equilibria

3-Methoxy-2-butanol is researched for its solvent properties and phase equilibria. Hirose, Kitao, and Nakanishi (1992) analyzed its interaction in aqueous solutions, influencing hydrophobic interactions, which is critical in various chemical processes (Hirose, Kitao, & Nakanishi, 1992). Park, Kim, and Byun (2021) studied the phase equilibrium data of 3-methoxy-3-methyl-1-butanol in supercritical carbon dioxide, which is significant for industrial applications (Park, Kim, & Byun, 2021).

Chemical Kinetics and Organic Synthesis

The compound's role in organic synthesis and chemical kinetics is also a focus area. Murali, Singaram, and Brown (2000) explored its use in asymmetric hydroboration, demonstrating its potential in stereochemical organic synthesis (Murali, Singaram, & Brown, 2000). Nishikawa and Ueda (1992) measured ultrasonic absorption coefficients in its solutions, contributing to understanding its kinetics in solution phase (Nishikawa & Ueda, 1992).

Biotechnology and Bioengineering

In biotechnology, Lee et al. (2008) discussed the biological production of butanol, which includes derivatives like 3-methoxy-2-butanol, highlighting its potential in renewable energy and industrial fermentation processes (Lee, Park, Jang, Nielsen, Kim, & Jung, 2008).

Safety And Hazards

3-Methoxy-2-butanol is a flammable liquid and vapor . It can cause serious eye irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

3-methoxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4(6)5(2)7-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHFJCUIVDTESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338233
Record name 3-Methoxy-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-butanol

CAS RN

53778-72-6
Record name 3-Methoxy-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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